molecular formula C17H16FN3O2S B7681793 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide

货号 B7681793
分子量: 345.4 g/mol
InChI 键: SBVNBCGXKNCYSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide, also known as FIIN-4, is a small molecule inhibitor that has been developed to target the oncogenic protein, FGFR. FGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. It is overexpressed in a variety of cancers, including breast, lung, and bladder cancer. FIIN-4 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.

作用机制

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide works by binding to the ATP-binding site of FGFR, which prevents the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By blocking FGFR signaling, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide induces cell death in cancer cells that are dependent on this pathway for survival.
Biochemical and Physiological Effects:
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to have a high degree of selectivity for FGFR over other receptor tyrosine kinases. This selectivity is important because it reduces the likelihood of off-target effects that could lead to toxicity. In addition, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to have good pharmacokinetic properties, which means that it is able to reach its target in vivo and remain active for a sufficient amount of time to exert its therapeutic effects.

实验室实验的优点和局限性

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and modified for structure-activity relationship studies. In addition, it has been extensively characterized in preclinical models of cancer, which provides a strong foundation for future studies. However, one limitation of 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide is that it may not be effective in all cancers that are driven by FGFR signaling. This suggests that additional research is needed to identify biomarkers that can predict which patients are most likely to benefit from this therapy.

未来方向

There are several future directions for research on 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide in cancer treatment. For example, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide may be combined with other small molecule inhibitors or immunotherapies to improve the overall response rate. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide therapy. This could lead to more personalized treatment strategies that are tailored to the individual patient's tumor characteristics. Overall, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide represents a promising therapeutic agent for the treatment of FGFR-driven cancers, and additional research is needed to fully understand its potential in the clinic.

合成方法

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide can be synthesized through a multi-step process that involves the coupling of 4-fluoro-N-[4-(chlorosulfonyl)phenyl]benzenesulfonamide with 2-methylimidazole-1-carboxaldehyde. The resulting intermediate is then treated with sodium borohydride to yield the final product, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide.

科学研究应用

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells that are dependent on FGFR signaling. In addition, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide may be a promising therapeutic agent for the treatment of FGFR-driven cancers.

属性

IUPAC Name

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-13-19-10-11-21(13)12-14-2-6-16(7-3-14)20-24(22,23)17-8-4-15(18)5-9-17/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVNBCGXKNCYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。